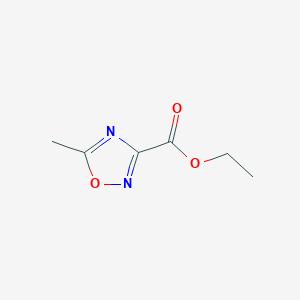

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)11-8-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDWRTBIZFQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544676 | |

| Record name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40699-38-5 | |

| Record name | Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS number 40699-38-5

An In-Depth Technical Guide to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS: 40699-38-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value lies not just in its diverse biological activities but in its role as a bioisostere—a molecular replacement for less stable or less effective functional groups. Specifically, the 1,2,4-oxadiazole core is often employed as a stable and non-hydrolyzable mimic of ester and amide functionalities.[3] This property is critical in drug design, as it can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. This compound represents a key building block within this chemical space, offering a versatile scaffold for the synthesis of more complex, biologically active molecules. This guide provides an in-depth examination of its properties, synthesis, and strategic applications.

Core Molecular Profile

This compound is a bifunctional molecule featuring a reactive ethyl ester group and a stable 5-methyl-1,2,4-oxadiazole core. The strategic placement of these groups makes it a valuable intermediate for introducing the oxadiazole motif into larger molecular frameworks.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 40699-38-5 | [4][5] |

| Molecular Formula | C₆H₈N₂O₃ | [4][6] |

| Molecular Weight | 156.14 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| InChIKey | HNDWRTBIZFQJTB-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | CCOC(=O)C1=NOC(C)=N1 | [7] |

| Appearance | White to off-white solid or powder (typical) | [5] |

| Purity | Typically ≥98% for research applications | [8][9] |

| Computed XLogP3 | 1.1 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

Synthesis and Mechanism: A Field-Proven Protocol

The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[10][11] For this compound, a robust and efficient synthesis involves the reaction between acetamidoxime and an excess of diethyl oxalate.

Causality in Reagent Selection

-

Acetamidoxime: This reagent provides the N-C-N backbone and the C5-methyl group of the final oxadiazole ring. It is readily available and serves as the key nucleophile in the initial step.

-

Diethyl Oxalate: This reagent serves a dual purpose. It acts as the acylating agent and provides the C3-carboxylate functionality. Using it in excess also allows it to function as the reaction solvent, driving the reaction towards completion.

-

Heat (Thermal Cyclization): The reaction requires elevated temperatures (typically >100°C) to facilitate the intramolecular cyclodehydration of the O-acylated intermediate, which is the rate-determining step for ring closure. No catalyst is strictly necessary, which simplifies purification.[12]

Step-by-Step Synthesis Protocol

Reaction: Acetamidoxime + Diethyl Oxalate → this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidoxime (1.0 equivalent).

-

Reagent Addition: Add a 3- to 5-fold molar excess of diethyl oxalate to the flask. The diethyl oxalate will act as both a reactant and the solvent.

-

Thermal Reaction: Heat the reaction mixture with stirring to 120-130°C. Maintain this temperature for 3-5 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A solid precipitate may form.

-

Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with water to remove any unreacted diethyl oxalate and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Reaction Mechanism Workflow

The synthesis proceeds via an initial O-acylation of the amidoxime followed by a thermal cyclodehydration.

Caption: Workflow of the synthesis of this compound.

Spectroscopic Profile and Characterization

-

¹H NMR (Proton NMR):

-

Ethyl Ester Group: A quartet signal around δ 4.2-4.4 ppm (2H, -O-CH₂-CH₃) and a triplet signal around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃).

-

Methyl Group: A sharp singlet signal around δ 2.3-2.5 ppm (3H, -CH₃ attached to the oxadiazole ring).

-

-

¹³C NMR (Carbon NMR):

-

Ester Carbonyl: A signal in the range of δ 160-165 ppm.

-

Oxadiazole Ring Carbons: Two distinct signals for the C3 and C5 carbons, typically found in the δ 155-175 ppm range.

-

Ethyl Group Carbons: Signals around δ 60-65 ppm (-O-CH₂) and δ 14-16 ppm (-CH₃).

-

Methyl Group Carbon: A signal around δ 10-15 ppm.

-

-

FT-IR (Infrared Spectroscopy):

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=N Stretch (Oxadiazole Ring): Absorption bands in the 1600-1650 cm⁻¹ region.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a versatile building block for synthesizing more complex pharmaceutical leads.[8] The 1,2,4-oxadiazole moiety is a key pharmacophore in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][15][16]

Role as a Bioisosteric Scaffold

The molecule's ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for its conjugation to other molecules of interest, effectively installing the 5-methyl-1,2,4-oxadiazole unit as a metabolically stable replacement for a labile ester or amide linker.

Caption: The strategic use of 1,2,4-oxadiazoles as stable bioisosteres in drug design.

Synthetic Utility

-

Amide Coupling: The ester can be converted to a carboxylic acid, which is then activated (e.g., with EDC/HOBt) for coupling with various amines to generate a library of amide derivatives.

-

Reduction: The ester can be reduced to a primary alcohol, providing another functional handle for further elaboration.

-

Direct Aminolysis: The ester can react directly with certain amines under forcing conditions to form amides.

These transformations enable researchers to systematically explore the structure-activity relationships (SAR) of a lead compound by modifying the substituents attached to the stable oxadiazole core.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[4][6][17]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its stable heterocyclic core, combined with a synthetically versatile ester group, provides a reliable platform for constructing novel drug candidates with potentially improved pharmacokinetic properties. Understanding its synthesis, reactivity, and role as a bioisostere is essential for researchers aiming to leverage the proven advantages of the 1,2,4-oxadiazole scaffold in drug discovery programs.

References

-

Gomathy, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link][1][2]

-

Durden Jr., J. A., & Heywood, D. L. (1964). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry, 29(10), 3083–3085. [Link][19]

-

Baykov, S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7543. [Link][10]

-

Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link][11][20]

-

Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925–928. [Link][21]

-

PubChem. (n.d.). Ethyl 5-methyl-[1][10][19]oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Link][4]

-

Khan, I., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society, 17, 2365–2377. [Link][15]

-

Zhu, F., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1185-1200. [Link][16]

-

Advanced Chemical Intermediates. (n.d.). Products. [Link][8]

-

Google Patents. (n.d.). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. [12]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. [Link][13]

-

Appretech Scientific Limited. (n.d.). Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. [Link][9]

-

Magnetic Resonance in Chemistry. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link][14]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS NO.40699-38-5, CasNo.40699-38-5 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 40699-38-5 | this compound | Esters | Ambeed.com [ambeed.com]

- 8. Custom chemicals & building blocks product catalogue [acints.com]

- 9. appretech.com [appretech.com]

- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 13. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Physicochemical properties of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

An In-Depth Technical Guide to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural stability make it an invaluable scaffold in modern drug design.[1] Functioning as a bioisosteric replacement for esters and amides, the 1,2,4-oxadiazole moiety can enhance metabolic stability, improve pharmacokinetic profiles, and fine-tune target selectivity.[1] This guide focuses on a specific, functionalized derivative, this compound, providing a comprehensive overview of its physicochemical properties, synthesis, reactivity, and potential applications for professionals in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound (EMOC) is a disubstituted 1,2,4-oxadiazole featuring a methyl group at the C5 position and an ethyl carboxylate group at the C3 position. These substitutions are critical as they influence the molecule's stability, reactivity, and potential for further functionalization. 3,5-disubstituted 1,2,4-oxadiazoles are generally stable compounds, unlike the parent heterocycle which is known for its instability.[2]

Below is a summary of its key computed and known properties.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][3] |

| CAS Number | 40699-38-5 | [PubChem][3] |

| Molecular Formula | C₆H₈N₂O₃ | [PubChem][3] |

| Molecular Weight | 156.14 g/mol | [PubChem][3] |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C | [PubChem][3] |

| XLogP3 (Computed) | 1.1 | [PubChem][3] |

| Hydrogen Bond Donors | 0 | [PubChem][3] |

| Hydrogen Bond Acceptors | 4 | [PubChem][3] |

| Rotatable Bond Count | 3 | [PubChem][3] |

digraph "EMOC_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="transparent"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; O2 [label="O", pos="-1,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; N4 [label="N", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0!", fontcolor="#202124"];

// Substituent nodes C_Me [label="CH₃", pos="2,0!", fontcolor="#202124"]; C_ester [label="C", pos="-2,-1!", fontcolor="#202124"]; O_ester1 [label="O", pos="-2.5,-1.8!", fontcolor="#202124"]; O_ester2 [label="O", pos="-2.8,-0.2!", fontcolor="#202124"]; C_Et1 [label="CH₂", pos="-3.8,-0.5!", fontcolor="#202124"]; C_Et2 [label="CH₃", pos="-4.8,-0.1!", fontcolor="#202124"];

// Ring bonds edge [penwidth=1.5]; N1 -- O2; O2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1;

// Substituent bonds C5 -- C_Me; C3 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_Et1; C_Et1 -- C_Et2; }

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The most widely employed and versatile method for constructing the 1,2,4-oxadiazole ring is the cyclization of an N-acylamidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid derivative, such as an acyl chloride, anhydride, or ester.[4][5] This [4+1] approach is generally preferred over the [3+2] dipolar cycloaddition of nitrile oxides due to better control and higher yields.[4]

Workflow: Synthesis of this compound

The synthesis logically proceeds via the reaction of acetamidoxime with an ethyl oxalyl derivative. A common and effective reagent for this transformation is monoethyl oxalyl chloride.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous 3,5-disubstituted 1,2,4-oxadiazoles.[6]

-

Reaction Setup: To a solution of N-hydroxyacetamidine (acetamidoxime, 1.0 eq) in anhydrous acetonitrile (MeCN), add triethylamine (TEA, 1.5 eq) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.

-

Causality Insight: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive monoethyl oxalyl chloride. TEA acts as a base to neutralize the HCl byproduct generated during the acylation step, driving the reaction to completion.

-

-

Acylation: Add monoethyl oxalyl chloride (1.2 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at this temperature for 30 minutes.

-

Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 70-80 °C) for 7-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality Insight: The initial step is the O-acylation of the amidoxime. The subsequent heating provides the necessary energy for the intramolecular cyclization and dehydration, which closes the 1,2,4-oxadiazole ring.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid (triethylamine hydrochloride) and wash it with a small amount of MeCN. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the pure this compound.

Spectral Analysis and Characterization

While a dedicated peer-reviewed spectrum for this specific molecule is not publicly available, its structure allows for reliable prediction of its key spectral features based on data from analogous compounds.[2][7]

-

¹H NMR (proton): The spectrum is expected to be simple.

-

A singlet integrating to 3 protons around δ 2.6-2.8 ppm corresponding to the C5-methyl group.

-

A quartet integrating to 2 protons around δ 4.4-4.6 ppm for the ethyl ester's methylene (-OCH₂-) group, coupled to the methyl protons.

-

A triplet integrating to 3 protons around δ 1.4-1.5 ppm for the ethyl ester's terminal methyl (-CH₃) group.

-

-

¹³C NMR (carbon): The carbon spectrum will be characteristic of the 1,2,4-oxadiazole core.

-

The C3 and C5 carbons of the oxadiazole ring are highly deshielded. Based on related structures, C3 (attached to the ester) is expected around δ 160-165 ppm , and C5 (attached to the methyl group) is expected around δ 173-178 ppm .[2]

-

The ester carbonyl carbon (C=O) should appear around δ 168-170 ppm .

-

The ethyl group carbons would be observed at approx. δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃).

-

The C5-methyl carbon would appear upfield, around δ 12-15 ppm .

-

-

Infrared (IR) Spectroscopy:

-

Strong C=O stretching absorption from the ester group around 1730-1750 cm⁻¹ .

-

C=N stretching vibrations from the oxadiazole ring in the 1600-1650 cm⁻¹ region.

-

C-O stretching bands for the ester linkage around 1200-1300 cm⁻¹ .

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by the inherent properties of the 1,2,4-oxadiazole ring.

-

Ring Stability: The 1,2,4-oxadiazole ring possesses a low degree of aromaticity and contains a weak N-O bond.[8][9] This makes it susceptible to ring-opening or rearrangement reactions under certain conditions, such as high temperatures or strong acids/bases. However, 3,5-disubstituted derivatives like EMOC are significantly more stable than monosubstituted or unsubstituted versions.[2]

-

Electrophilicity: The C3 and C5 carbon atoms of the ring have electrophilic character.[4] They are vulnerable to attack by strong nucleophiles, which can lead to ring cleavage.

-

Rearrangements: 1,2,4-oxadiazoles are known to undergo thermal or photochemical rearrangements to form other, more stable heterocyclic systems. The Boulton-Katritzky rearrangement is a classic example of such a transformation.[4][9]

-

Hydrolytic Stability: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. This reaction provides a handle for further derivatization, for example, by forming amides.

Applications in Drug Discovery

The true value of the 1,2,4-oxadiazole scaffold lies in its wide-ranging applications in medicinal chemistry. This framework is present in numerous biologically active compounds and approved drugs.[1][5]

-

Bioisosterism: The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide functionalities.[1][2] This substitution can be a key strategy in lead optimization to block metabolic hydrolysis by esterases or amidases, thereby increasing the half-life and oral bioavailability of a drug candidate.

-

Scaffold for Diverse Biological Activities: Derivatives of 1,2,4-oxadiazole have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties.[4][10]

-

Modulation of Physicochemical Properties: Incorporation of the 1,2,4-oxadiazole ring can modulate key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, 1,2,4-oxadiazoles tend to have lower water solubility than their 1,3,4-oxadiazole isomers due to a reduced hydrogen bond acceptor character.[9]

-

Synthetic Handle: The ethyl ester group in EMOC is a versatile synthetic handle. It can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.[11]

References

-

Pace, A., Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry. 4

-

ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Link

-

ChemicalBook. (2022). Chemical Reactivity of 1,2,4-Oxadiazole. ChemicalBook. Link

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. Link

-

IRIS UniPA. (n.d.). Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". IRIS UniPA. Link

-

PubChem. (n.d.). Ethyl 5-methyl-[4][12][13]oxadiazole-3-carboxylate. PubChem. Link

-

PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Link

-

PMC - PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Link

-

ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. ResearchGate. Link

-

Wiley-VCH. (2007). Supporting Information. Wiley-VCH. Link

-

ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. ChemSynthesis. Link

-

PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. PubChem. Link

-

GSRS. (n.d.). ETHYL 5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXYLATE. GSRS. Link

-

ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Link

-

PubMed. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Link

-

CymitQuimica. (n.d.). ETHYL 1,2,4-OXADIAZOLE-3-CARBOXYLATE. CymitQuimica. Link

-

SpectraBase. (n.d.). Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate - Optional[FTIR] - Spectrum. SpectraBase. Link

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Link

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Link

-

TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. TSI Journals. Link

-

Google Patents. (n.d.). RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. Google Patents. Link

-

ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Link

-

ChemicalBook. (n.d.). 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis. ChemicalBook. Link

-

PubChem. (n.d.). Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. PubChem. Link

-

PubChem. (n.d.). Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate. PubChem. Link

-

Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. Link

-

ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook. Link

-

Semantic Scholar. (2018). Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a versatile building block in medicinal chemistry. Semantic Scholar. Link

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Link

-

Sigma-Aldrich. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate 97. Sigma-Aldrich. Link

-

ChemicalBook. (n.d.). ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE. ChemicalBook. Link

-

Guidechem. (n.d.). ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate 37641-36-4 Purity 97% China. Guidechem. Link

-

ChemicalBook. (n.d.). 51135-73-0(Ethyl 5-methylisoxazole-4-carboxylate) Product Description. ChemicalBook. Link

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Link

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Link

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(4-methylphenyl)-1,2,4-Oxadiazole-5-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All" [iris.unipa.it]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate molecular structure and weight

An In-Depth Technical Guide to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it explores the strategic importance of the 1,2,4-oxadiazole scaffold as a bioisosteric equivalent to esters and amides, highlighting its role in developing novel therapeutics. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

This compound is a distinct entity within the oxadiazole family, a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms.[1] The 1,2,4-isomer arrangement is particularly stable and has been widely explored in pharmaceutical research.

Nomenclature and Chemical Identifiers

Correctly identifying a compound is critical for regulatory, research, and procurement purposes. The following identifiers are registered for this molecule:

Molecular Structure

The molecular architecture consists of a central 1,2,4-oxadiazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a methyl group. This arrangement confers specific electronic and steric properties that are crucial for its function as a scaffold in drug design.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative data provides a snapshot of the compound's physical properties, essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 156.14 g/mol | [2][4] |

| Monoisotopic Mass | 156.0535 Da | [5] |

| XLogP3-AA (Predicted) | 1.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. The most robust and common methods rely on the cyclization of an amidoxime with a suitable acylating agent.[6] This approach offers high yields and a modular nature, allowing for diverse substitutions.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected across the N1-C1 and O2-C2 bonds of the oxadiazole ring. This retrosynthetic pathway identifies acetamidoxime as the source of the N-C(CH₃)-N fragment and an activated form of ethyl oxalate, such as ethyl chlorooxoacetate (monoethyl oxalyl chloride), as the provider of the C(COOEt)-O fragment. The reaction proceeds via an initial O-acylation of the amidoxime, followed by a base-mediated intramolecular cyclization with dehydration to form the stable aromatic oxadiazole ring.

Experimental Protocol: Synthesis via Amidoxime Cyclization

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. It is designed to be self-validating through process controls and clear endpoints.

Materials:

-

Acetamidoxime

-

Ethyl chlorooxoacetate

-

Triethylamine (Et₃N) or Pyridine

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add acetamidoxime (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of amidoxime).

-

Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise while maintaining the temperature below 5 °C. Causality: The base is essential to deprotonate the hydroxyl group of the amidoxime, forming a more nucleophilic amidoximate intermediate, and to neutralize the HCl byproduct generated in the subsequent step.

-

Acylation: Add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous acetonitrile dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C. Causality: The dropwise addition to a cooled solution controls the exothermic acylation reaction, preventing the formation of side products.

-

Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 80-82 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy for the intramolecular cyclization and subsequent dehydration, leading to the formation of the aromatic 1,2,4-oxadiazole ring.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a pure solid or oil.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Spectroscopic Profile (Predicted)

While experimental spectra should be obtained for confirmation, the structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group.

-

A quartet at ~4.4 ppm (2H), corresponding to the methylene protons (-O-CH₂ -CH₃) of the ethyl group.

-

A singlet at ~2.7 ppm (3H), corresponding to the methyl protons at the C5 position of the oxadiazole ring.

-

-

¹³C NMR: The carbon NMR spectrum should display six signals:

-

Two signals for the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).

-

One signal for the C5-methyl group (~12 ppm).

-

Three signals for the quaternary carbons: the two oxadiazole ring carbons (C3 and C5, expected >155 ppm) and the ester carbonyl carbon (C=O, expected ~160-165 ppm).

-

-

IR Spectroscopy: Key vibrational modes would include strong C=O stretching from the ester at ~1750 cm⁻¹ and C=N stretching from the oxadiazole ring around 1600-1650 cm⁻¹.

Relevance in Medicinal Chemistry and Drug Discovery

The 1,2,4-oxadiazole heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities and favorable physicochemical properties.[1]

The 1,2,4-Oxadiazole as a Bioisostere

One of the most powerful applications of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide functionalities.[6] Esters and amides are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes (esterases and amidases), leading to poor pharmacokinetic profiles.

-

Metabolic Stability: The oxadiazole ring is chemically robust and resistant to enzymatic cleavage, enhancing the metabolic stability and in vivo half-life of drug candidates.

-

Hydrogen Bonding: The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the interaction capabilities of the carbonyl oxygen in esters and amides, thus preserving target binding affinity.

Therapeutic Applications and Biological Activities

Compounds containing the 1,2,4-oxadiazole core have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][6] For instance, recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication.[7] this compound serves as a key building block for creating libraries of such derivatives for screening and optimization.

Logical Framework for Application in Drug Design

Caption: Role of the oxadiazole scaffold as a bioisostere in drug design.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, accessible synthesis, and, most importantly, its function as a metabolically stable bioisostere make it an invaluable starting point for the design of next-generation therapeutics. This guide provides the foundational and practical knowledge necessary for researchers to effectively utilize this potent scaffold in their drug discovery endeavors.

References

-

PubChem. Ethyl 5-methyl-[2][3][4]oxadiazole-3-carboxylate. Available from: [Link]

-

Global Substance Registration System (GSRS). ETHYL 5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXYLATE. Available from: [Link]

-

PubChem. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. Available from: [Link]

-

Chemsrc. CAS#:40699-38-5 | this compound. Available from: [Link]

-

PubChemLite. Ethyl 5-methyl-[2][3][4]oxadiazole-3-carboxylate. Available from: [Link]

-

Appretech Scientific Limited. Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate. Available from: [Link]

-

TSI Journals. Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Available from: [Link]

-

SpectraBase. Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate - Optional[FTIR] - Spectrum. Available from: [Link]

-

Qin, B. et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

-

ChemSynthesis. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available from: [Link]

-

Głowacka, I. E., & Czeleń, P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

- Google Patents. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.

-

Fustero, S., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Expert Opinion on Therapeutic Patents. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

-

Semantic Scholar. Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a versatile building block in medicinal chemistry. Available from: [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

Sources

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:40699-38-5 | this compound | Chemsrc [chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

A Technical Guide to the Spectroscopic Elucidation of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate

Prepared by: A Senior Application Scientist

This document provides an in-depth analysis of the key spectroscopic characteristics of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and drug development industries. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for amide and ester functionalities, offering enhanced metabolic stability and serving as a crucial structural element in a wide array of therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control during synthesis and formulation.

This guide is structured to provide not just raw data, but a comprehensive interpretation grounded in the fundamental principles of each analytical technique. The experimental protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability. While direct experimental spectra for this specific molecule are not widely published, the data presented has been expertly compiled and predicted based on extensive analysis of structurally analogous compounds reported in peer-reviewed literature. This approach provides a robust and reliable reference for researchers engaged in the synthesis and characterization of this compound.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. This compound possesses a central, five-membered aromatic heterocycle, substituted with a methyl group at position 5 and an ethyl carboxylate group at position 3.

The molecule has a molecular formula of C₆H₈N₂O₃ and a monoisotopic mass of approximately 156.05 Da.[1] The presence of the aromatic oxadiazole ring, a carbonyl group, and aliphatic ethyl and methyl groups gives rise to a distinct and predictable spectroscopic profile.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Core Principles & Causality

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is dictated by the electron density around it; electron-withdrawing groups (like the oxadiazole ring and the carbonyl group) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling, observed as the splitting of a signal into multiple peaks (multiplicity), reveals the number of neighboring protons, allowing for the elucidation of the connectivity of molecular fragments.

Experimental Protocol: A Self-Validating Workflow

The following protocol ensures high-quality, reproducible ¹H NMR data.

Predicted ¹H NMR Data & Interpretation

The predicted ¹H NMR spectrum in CDCl₃ is characterized by three distinct signals corresponding to the three types of protons in the molecule.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl (-O-CH₂-CH₃) | ~4.51 | Quartet (q) | ~7.1 | 2H |

| Oxadiazole-CH₃ | ~2.65 | Singlet (s) | - | 3H |

| Ethyl (-O-CH₂-CH₃) | ~1.47 | Triplet (t) | ~7.1 | 3H |

Interpretation:

-

Ethyl Quartet (~4.51 ppm): This downfield signal corresponds to the methylene protons (C⁷H₂) of the ethyl ester. Its significant downfield shift is a direct result of the deshielding effect of the adjacent oxygen atom and the carbonyl group. It appears as a quartet because it is coupled to the three protons of the adjacent methyl group (n+1 = 3+1 = 4).

-

Methyl Singlet (~2.65 ppm): This singlet is assigned to the three protons of the methyl group (C⁹H₃) attached directly to the oxadiazole ring at the C⁵ position. Its chemical shift is influenced by the aromatic and electron-withdrawing nature of the heterocycle. It is a singlet as there are no adjacent protons to couple with.

-

Ethyl Triplet (~1.47 ppm): This upfield signal represents the terminal methyl protons (C⁸H₃) of the ethyl group. It appears as a triplet due to coupling with the two neighboring methylene protons (n+1 = 2+1 = 3).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Core Principles & Causality

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment and hybridization. Carbons in electron-poor environments, such as those in carbonyl groups or aromatic rings, are deshielded and appear at higher ppm values. Quaternary carbons (those with no attached protons) often show weaker signals.

Experimental Protocol

The protocol is similar to ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard, where all signals appear as singlets.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) than for ¹H NMR.

-

Data Acquisition: Use a standard ¹³C{¹H} pulse program on a 100 MHz spectrometer (for a 400 MHz ¹H system). A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5s) are typically required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

Data Processing: Process the data similarly to ¹H NMR, referencing the central peak of the CDCl₃ solvent signal to δ 77.16 ppm.

Predicted ¹³C NMR Data & Interpretation

Six distinct signals are predicted for the six unique carbon atoms in the molecule.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C⁵ (Oxadiazole Ring) | ~175.5 |

| C³ (Oxadiazole Ring) | ~168.2 |

| C⁶ (Ester C=O) | ~157.9 |

| C⁷ (Ethyl -O-CH₂-) | ~63.0 |

| C⁸ (Ethyl -CH₃) | ~14.2 |

| C⁹ (Oxadiazole -CH₃) | ~12.1 |

Interpretation:

-

Oxadiazole Carbons (C⁵ & C³): The two carbons of the oxadiazole ring are the most downfield among the sp² carbons, appearing at ~175.5 ppm and ~168.2 ppm. Their exact assignment can be confirmed with advanced 2D NMR techniques, but their chemical shifts are characteristic of this heterocyclic system.[2]

-

Ester Carbonyl (C⁶): The carbonyl carbon of the ester group is also significantly deshielded and is predicted to resonate around 157.9 ppm.

-

Aliphatic Carbons (C⁷, C⁸, C⁹): The sp³ hybridized carbons appear in the upfield region of the spectrum. The methylene carbon of the ethyl group (C⁷) is shifted downfield to ~63.0 ppm due to its attachment to oxygen. The two methyl carbons (C⁸ and C⁹) are the most shielded, appearing at ~14.2 ppm and ~12.1 ppm, respectively.

Infrared (IR) Spectroscopy

Core Principles & Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is specific to the type of chemical bond and the functional group it belongs to. This makes IR an excellent tool for identifying the presence of key functional groups.

Experimental Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, on an FTIR spectrometer.

-

Background Correction: A background spectrum of the pure KBr pellet must be recorded and subtracted from the sample spectrum.

Predicted IR Data & Interpretation

The IR spectrum provides a distinct fingerprint for the molecule, confirming its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2985 | C-H Asymmetric Stretch | Ethyl/Methyl |

| ~1745 | C=O Stretch | Ester Carbonyl |

| ~1615 | C=N Stretch | Oxadiazole Ring |

| ~1580 | C=N Stretch | Oxadiazole Ring |

| ~1450 | C-H Bend | Ethyl/Methyl |

| ~1250 | C-O Stretch | Ester |

| ~1100 | C-O Stretch | Ester |

| ~900 | Ring Vibration | Oxadiazole Ring |

Interpretation:

-

C=O Stretch (~1745 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic signal for the carbonyl group of the ethyl ester. Its position indicates a conjugated ester system.

-

C=N Stretches (~1615, ~1580 cm⁻¹): These absorptions are characteristic of the carbon-nitrogen double bonds within the 1,2,4-oxadiazole ring.[3]

-

C-H Stretches (~2985 cm⁻¹): This band corresponds to the stretching vibrations of the sp³ C-H bonds in the methyl and ethyl groups.

-

C-O Stretches (~1250, ~1100 cm⁻¹): These strong bands are due to the C-O single bond stretching vibrations within the ester functional group.

Mass Spectrometry (MS)

Core Principles & Causality

In Electron Ionization Mass Spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a spectrum that reveals the molecular weight of the parent compound and provides structural information based on the fragmentation pattern.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).

Predicted MS Data & Fragmentation Pathway

The mass spectrum will provide the molecular weight and key structural fragments.

| Predicted m/z | Ion/Fragment | Proposed Identity |

| 156 | [M]⁺• | Molecular Ion |

| 128 | [M - C₂H₄]⁺• | Loss of ethylene (McLafferty Rearrangement) |

| 113 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 83 | [C₄H₃N₂O]⁺ | Fragmentation of the ring |

| 43 | [CH₃CO]⁺ | Acylium ion |

Interpretation & Fragmentation Pathway: The molecular ion peak [M]⁺• is expected at m/z 156 , confirming the molecular weight of C₆H₈N₂O₃.[1] The fragmentation is likely to proceed through several key pathways initiated by the ionization of the parent molecule.

-

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form a stable acylium ion at m/z 113 .

-

McLafferty Rearrangement: The presence of a gamma-hydrogen in the ethyl chain allows for a McLafferty rearrangement, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da) and the formation of a radical cation at m/z 128 .

-

Ring Fragmentation: Subsequent fragmentations, such as the loss of carbon monoxide (CO) from the m/z 113 ion, can lead to further diagnostic peaks like the one at m/z 83 .

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of protons and carbons in the molecular framework. IR spectroscopy validates the presence of critical functional groups, particularly the ester carbonyl and the oxadiazole C=N bonds. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. This guide provides researchers and drug development professionals with a reliable, in-depth reference for the characterization of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogeneous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. [Online]. Available: [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-[1][4][5]oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]

-

PubChem. (n.d.). Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7889. [Online]. Available: [Link]

-

Global Substance Registration System (GSRS). (n.d.). ETHYL 5-METHYL-1,3,4-OXADIAZOLE-2-CARBOXYLATE. [Online]. Available: [Link]

-

Chandra, J., et al. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry. [Online]. Available: [Link]

-

SpectraBase. (n.d.). Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate [FTIR] Spectrum. [Online]. Available: [Link]

-

SpectraBase. (n.d.). [1][4][5]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. [Online]. Available: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. [Online]. Available: [Link]

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Online]. Available: [Link]

-

Kara, Y., et al. (2021). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424. [Online]. Available: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. ipbcams.ac.cn [ipbcams.ac.cn]

- 3. Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one and 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate: ¹H and ¹³C NMR Analysis

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a detailed interpretation of the spectral data, grounded in fundamental chemical principles. We will explore the causal relationships between the molecule's structure and its NMR signature, present standardized protocols for data acquisition, and use two-dimensional correlation concepts to validate spectral assignments. The guide aims to serve as an authoritative reference for the characterization of this and structurally related heterocyclic compounds.

Introduction to the Molecule and Spectroscopic Importance

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This scaffold is of significant interest in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The precise substitution pattern on the oxadiazole ring is critical for biological activity, making unambiguous structural confirmation an essential step in the synthesis and quality control pipeline.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides a detailed map of the chemical environment of each atom. This allows for the verification of the molecular skeleton, the identification of functional groups, and the confirmation of regiochemistry, which are tasks for which this technique is uniquely suited.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of this compound are numbered as shown in the diagram below. This convention will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Recommended Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental approach is crucial. The following protocol outlines a best-practice methodology for acquiring ¹H and ¹³C NMR spectra for this class of compounds.

Experimental Workflow:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic molecules and its single, well-characterized residual solvent peak.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).[4][5]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (hundreds to thousands) will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a quantitative count of protons in distinct chemical environments. The spectrum of the title compound is expected to show three unique signals corresponding to the ethyl group and the methyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 4.45 | Quartet (q) | ~ 7.1 | 2H | -O-CH₂ -CH₃ (H9) |

| ~ 2.65 | Singlet (s) | - | 3H | Oxadiazole-CH₃ (H11) |

| ~ 1.42 | Triplet (t) | ~ 7.1 | 3H | -O-CH₂-CH₃ (H10) |

Interpretation of Signals:

-

Signal at ~4.45 ppm (H9): This downfield signal corresponds to the methylene (-CH₂) protons of the ethyl group. Its chemical shift is significantly influenced by the adjacent, highly electronegative oxygen atom of the ester linkage, which deshields the protons.[6][7] The signal appears as a quartet due to spin-spin coupling with the three neighboring protons of the methyl group (n+1 rule, 3+1=4).[4]

-

Signal at ~2.65 ppm (H11): This signal is assigned to the protons of the methyl group attached to the C5 position of the oxadiazole ring. It appears as a singlet because there are no protons on the adjacent atoms to cause splitting. Its chemical shift is typical for a methyl group attached to an aromatic heterocyclic system.[8]

-

Signal at ~1.42 ppm (H10): This upfield signal corresponds to the methyl (-CH₃) protons of the ethyl group. It is relatively shielded as it is further from the electronegative oxygen atom. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[4] The coupling constant (J) for this triplet must be identical to that of the quartet at ~4.45 ppm, confirming they are coupled partners.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are spread over a wide range, providing clear evidence for the different functional groups present.[9]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175.5 | C5 | Aromatic carbon of the oxadiazole ring, significantly deshielded. |

| ~ 167.9 | C3 | Aromatic carbon of the oxadiazole ring, deshielded by heteroatoms and the attached ester group. |

| ~ 157.0 | C6 (C=O) | Carbonyl carbon of the ester, appearing in its characteristic downfield region.[10][11] |

| ~ 63.1 | C9 (-O-CH₂-) | Aliphatic carbon bonded to an electronegative oxygen, causing a downfield shift compared to a standard alkane.[12] |

| ~ 14.1 | C10 (-CH₃) | Aliphatic methyl carbon of the ethyl group. |

| ~ 12.2 | C11 (Oxadiazole-CH₃) | Aliphatic methyl carbon attached to the heterocyclic ring. |

Interpretation of Signals:

-

Oxadiazole Ring Carbons (C3 & C5): The signals for C3 and C5 are found at very low field (~168-176 ppm). This is characteristic of sp²-hybridized carbons within an electron-deficient aromatic heterocycle.[13][14] The specific substitution pattern influences their exact positions; C5 is often observed slightly further downfield in 3,5-disubstituted 1,2,4-oxadiazoles.

-

Carbonyl Carbon (C6): The ester carbonyl carbon resonates around 157 ppm. While typical ester carbonyls are closer to 165-175 ppm, conjugation with the oxadiazole ring can shift this value slightly.[12]

-

Ethyl Group Carbons (C9 & C10): The C9 methylene carbon appears around 63 ppm due to the direct attachment to the ester oxygen, which withdraws electron density. The C10 terminal methyl carbon is found in the typical aliphatic region around 14 ppm.

-

Methyl Carbon (C11): The carbon of the methyl group at the C5 position resonates at high field (~12 ppm), consistent with an sp³-hybridized carbon attached to an aromatic system.[13]

Structural Validation with 2D NMR

While 1D NMR provides strong evidence for the proposed structure, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof by revealing long-range (2-3 bond) correlations between protons and carbons. These correlations act as a self-validating system for the assignments.

Key Expected HMBC Correlations:

-

H11 to C5 and C3: The protons of the C11 methyl group should show a strong correlation to the C5 carbon they are attached to, and a weaker three-bond correlation to the C3 carbon across the ring. This would unambiguously fix the position of the methyl group at C5.

-

H9 to C6 and C10: The H9 methylene protons should show correlations to the C6 carbonyl carbon and the C10 methyl carbon, confirming the structure of the ethyl ester fragment.

-

H10 to C9: The H10 methyl protons should show a correlation to the C9 methylene carbon.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. emerypharma.com [emerypharma.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

The 1,2,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendance of a Versatile Pharmacophore

First synthesized in 1884, the 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, remained a chemical curiosity for decades.[1] However, a resurgence of interest in recent years has established this scaffold as a "privileged" structure in medicinal chemistry.[2][3] Its significance stems from its role as a bioisosteric equivalent of ester and amide functionalities. This substitution often imparts enhanced metabolic stability and favorable pharmacokinetic properties to a molecule, making it an attractive framework for the design of novel therapeutic agents.[2][4] Derivatives of 1,2,4-oxadiazole have demonstrated an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, leading to the development of several drug candidates.[5][6] This guide provides a detailed exploration of these key biological activities, focusing on the underlying mechanisms of action and the practical experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a cornerstone of pharmaceutical research. 1,2,4-Oxadiazole derivatives have emerged as a promising class of compounds that exert cytotoxic effects on various cancer cell lines through diverse mechanisms, most notably the induction of apoptosis.[7][8]

Mechanism of Action: Induction of Apoptosis via Caspase Activation

A primary mechanism by which 1,2,4-oxadiazoles exhibit anticancer activity is through the activation of the apoptotic cascade.[9] Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases.[10] Certain 1,2,4-oxadiazole derivatives have been shown to function as novel apoptosis inducers by activating effector caspases, particularly caspase-3.[9] Activation of caspase-3 cleaves critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, thereby eliminating malignant cells.[11]

Caption: Intrinsic pathway of apoptosis induced by 1,2,4-oxadiazole derivatives.

Data Summary: Cytotoxic Activity of Representative 1,2,4-Oxadiazoles

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazopyrazine-linked | MCF-7 (Breast) | 0.22 - 0.68 | [12] |

| Imidazopyrazine-linked | A-549 (Lung) | 1.09 - 1.56 | [12] |

| Triazole-pyrazole hybrid | MCF-7 (Breast) | 0.081 | [7][8] |

| Isatin-based | Mantel Cell Lymphoma | 0.4 - 1.5 | [13] |

| Terthiophene analog | HCT-116 (Colon) | 1.17 - 5.13 | [1] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[14] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[3]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for an untreated control (cells with medium only) and a vehicle control (cells with medium containing the same concentration of solvent, e.g., DMSO, as the test wells).[15]

-

Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[3][16] During this period, viable cells will form insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Caption: Standard workflow for the MTT cytotoxicity assay.

Part 2: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is implicated in a wide array of diseases. 1,2,4-Oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by intervening in key pro-inflammatory signaling pathways.[2][14]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[15] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1] This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[17] Certain 1,2,4-oxadiazole compounds have been shown to exert their anti-inflammatory effects by inhibiting this pathway, specifically by preventing the phosphorylation of the p65 subunit of NF-κB and blocking its nuclear translocation.[14][15]

Caption: Inhibition of the LPS-induced NF-κB pathway by 1,2,4-oxadiazole derivatives.

Data Summary: Inhibition of Nitric Oxide (NO) Production

A common method to screen for anti-inflammatory activity is to measure the inhibition of NO production in LPS-stimulated macrophage cells, such as RAW 264.7.

| Compound ID | Cell Line | NO Production IC₅₀ (µM) | Reference |

| Compound 17 | RAW 264.7 | 1.35 ± 0.39 | [14] |

| JC01 (Hit compound) | RAW 264.7 | 12.84 ± 0.21 | [15] |

Experimental Protocols: Griess Assay and Western Blot

2.3.1. Griess Assay for Nitrite Quantification This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[18][19]

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) and incubate for 24 hours to induce iNOS expression and NO production.[20]

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[19][20]

-

Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[20]

-

Incubation and Reading: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[18][20]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

2.3.2. Western Blot for NF-κB p65 Phosphorylation This technique is used to detect the phosphorylation status of specific proteins, providing direct evidence of pathway inhibition.

Methodology:

-

Cell Lysis: Treat cells as described for the Griess assay, but for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (p-p65) overnight at 4°C.[21]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system. Analyze band intensity to quantify the levels of p-p65 relative to a loading control (e.g., β-actin or total p65).[22]

Part 3: Neuroprotective Activity - Combating Neurodegeneration